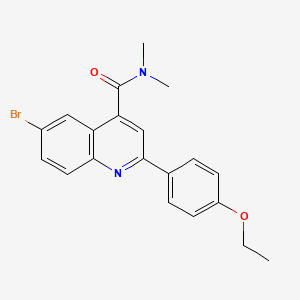![molecular formula C22H27N3O4 B6119184 2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B6119184.png)
2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione is a complex organic compound that features a unique structure combining isoindole, piperidine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole-1,3-dione core, followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure and is used in similar applications.
Piperidine-2,6-dione: Contains the piperidine ring and is also studied for its biological activity.
Isoindole-1,3-dione: The core structure of the compound, used as a precursor in various syntheses.
Uniqueness
2-[2-Oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with diverse biological activities. This structural complexity allows for fine-tuning of its properties through chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-19(23-11-3-4-12-23)10-9-16-6-5-13-24(14-16)20(27)15-25-21(28)17-7-1-2-8-18(17)22(25)29/h1-2,7-8,16H,3-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPPOPAHVPSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCCN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1,3-benzothiazol-2-yl)carbohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![2-{4-[2-(CYCLOHEXYLAMINO)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6119117.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B6119122.png)
![4-ethyl-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119127.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![2-[3-[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B6119152.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6119160.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6119173.png)
![5-methyl-2-phenyl-4-[(E)-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-1H-pyrazol-3-one](/img/structure/B6119185.png)
![1-{3-[3-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6119188.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6119194.png)
